molecular formula C27H36N4O3 B2586232 N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922040-31-1

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2586232
CAS No.: 922040-31-1
M. Wt: 464.61
InChI Key: JWGWUNRCIGCSQR-UHFFFAOYSA-N
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Description

N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the ethoxyphenyl derivative, the tetrahydroquinoline derivative, and the piperidine derivative. These intermediates are then coupled through amide bond formation under controlled conditions.

  • Step 1: Preparation of Ethoxyphenyl Derivative

    • React 4-ethoxyphenylamine with an appropriate acylating agent to form the ethoxyphenyl derivative.
    • Reaction conditions: Use of a solvent like dichloromethane, temperature control at around 0-5°C, and the presence of a base like triethylamine.
  • Step 2: Preparation of Tetrahydroquinoline Derivative

    • Synthesize the tetrahydroquinoline derivative through a Pictet-Spengler reaction involving an aldehyde and an amine.
    • Reaction conditions: Acidic medium, typically using hydrochloric acid, and heating to around 60-80°C.
  • Step 3: Preparation of Piperidine Derivative

    • Obtain the piperidine derivative through a reductive amination reaction.
    • Reaction conditions: Use of a reducing agent like sodium cyanoborohydride and a solvent such as methanol.
  • Step 4: Coupling Reaction

    • Couple the prepared intermediates through amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • Reaction conditions: Solvent like dimethylformamide (DMF), room temperature, and the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study cellular processes and molecular pathways.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
  • N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-1-yl)ethyl]ethanediamide

Uniqueness

N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of the tetrahydroquinoline and piperidine moieties also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3/c1-3-34-23-12-10-22(11-13-23)29-27(33)26(32)28-19-25(31-16-5-4-6-17-31)21-9-14-24-20(18-21)8-7-15-30(24)2/h9-14,18,25H,3-8,15-17,19H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGWUNRCIGCSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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